2-Phenylbutan-1-amine
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Overview
Description
2-Phenylbutan-1-amine is an organic compound belonging to the class of phenylbutylamines It consists of a phenyl group attached to a butan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylbutan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 2-phenylbutanone using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . Another method includes the alkylation of benzylamine with 1-bromobutane under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. Catalysts such as palladium on carbon or platinum oxide are often employed to facilitate the reduction step .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides are typically used in substitution reactions
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives
Scientific Research Applications
2-Phenylbutan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylbutan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to act as a selective norepinephrine releasing agent, which influences the levels of norepinephrine in the synaptic cleft, thereby affecting neurotransmission .
Comparison with Similar Compounds
Phenylisobutylamine: Similar in structure but differs in the position of the amine group.
Amphetamine: Shares a similar phenethylamine backbone but has different pharmacological properties.
Phenylpropanolamine: Another structurally related compound with distinct biological activities.
Uniqueness: 2-Phenylbutan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its selective action on norepinephrine release sets it apart from other similar compounds, making it a valuable subject of study in neuropharmacology .
Properties
IUPAC Name |
2-phenylbutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWALTDUYKDGRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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